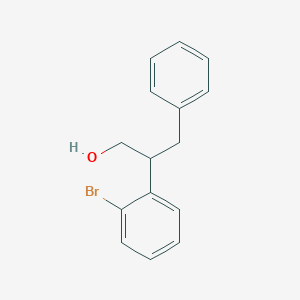

2-(2-Bromophenyl)-3-phenylpropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c16-15-9-5-4-8-14(15)13(11-17)10-12-6-2-1-3-7-12/h1-9,13,17H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZHORFBRGWQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(2-Bromophenyl)-3-phenylpropan-1-ol" IUPAC name

An In-Depth Technical Guide to the Nomenclature, Synthesis, and Characterization of 2-(2-Bromophenyl)-3-phenylpropan-1-ol

Introduction

In the landscape of drug discovery and materials science, the precise identification and synthesis of novel organic molecules are of paramount importance. The compound this compound represents a chiral, highly functionalized molecule with a structural scaffold that holds potential for biological activity. Its architecture, featuring two distinct aromatic systems and a primary alcohol, makes it an interesting candidate for further investigation and derivatization. This technical guide provides a comprehensive analysis of its systematic IUPAC nomenclature, outlines a representative synthetic protocol, and discusses the key analytical techniques for its characterization. The content is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's chemical identity and preparation.

Part 1: Systematic IUPAC Nomenclature Analysis

The unambiguous naming of a chemical compound according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC) is fundamental for clear scientific communication. The name this compound is derived through a systematic application of these rules.

Identification of the Principal Functional Group and Parent Chain

The primary alcohol group (-OH) is the principal functional group in the molecule, taking precedence over the aromatic rings and the halogen substituent.[1] According to IUPAC rules, the suffix of the name is determined by this group. The longest continuous carbon chain containing the carbon atom bonded to the hydroxyl group is identified as the parent chain.[2] In this case, the longest chain consists of three carbon atoms, making the parent alkane "propane." By replacing the "-e" of propane with the suffix "-ol" for an alcohol, the base name becomes "propanol".[2][3]

Numbering the Parent Carbon Chain

The carbon chain must be numbered to assign the lowest possible locant (number) to the principal functional group.[2][4] Therefore, the carbon atom bearing the hydroxyl group is designated as carbon-1 (C1). This establishes the parent structure as propan-1-ol .

Caption: IUPAC nomenclature workflow for this compound.

Identification and Naming of Substituents

With the parent chain numbered, the substituents attached to it are identified:

-

At position C2, there is a 2-bromophenyl group.

-

At position C3, there is a phenyl group.

Assembling the Final IUPAC Name

The substituents are listed in alphabetical order, ignoring prefixes like "di," "tri," etc., but including "iso".[1] In this case, "bromophenyl" precedes "phenyl." The locant for each substituent is placed before its name.

Combining these components yields the full, systematic IUPAC name: This compound .

Part 2: Synthesis and Characterization

While numerous strategies could be envisioned for the synthesis of this molecule, a practical and efficient approach involves the reduction of a corresponding ketone precursor. This method is widely used for the preparation of secondary and primary alcohols.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic disconnection of the target alcohol points to 2-(2-bromophenyl)-3-phenylpropanoic acid or its corresponding aldehyde as a key intermediate. The alcohol can be accessed via the reduction of the aldehyde functional group. The aldehyde itself can be synthesized from a suitable precursor. A plausible forward synthesis is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Reduction of Aldehyde Precursor

This protocol details the final step: the reduction of 2-(2-bromophenyl)-3-phenylpropanal to the target alcohol.

Materials and Reagents:

-

2-(2-Bromophenyl)-3-phenylpropanal

-

Sodium borohydride (NaBH₄)

-

Ethanol (absolute)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-bromophenyl)-3-phenylpropanal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The cautious addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes excess NaBH₄.

-

Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product: The resulting crude oil can be purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Complex multiplets in the aromatic region (~7.0-7.6 ppm). A multiplet for the proton at C2. Two diastereotopic protons at C3 appearing as distinct multiplets. A doublet for the two protons at C1 adjacent to the hydroxyl group. A broad singlet for the -OH proton. |

| ¹³C NMR | Signals for the 15 carbon atoms. Characteristic peaks for the hydroxymethyl carbon (C1) around 60-65 ppm. Signals for C2 and C3 in the aliphatic region. Multiple signals in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom. |

| IR Spectroscopy | A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. C-H stretching bands for aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-3000 cm⁻¹) protons. C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). A strong C-O stretching band around 1050 cm⁻¹. |

| Mass Spec. | The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Part 3: Relevance in Chemical and Pharmaceutical Research

Substituted propanol scaffolds are prevalent in medicinal chemistry. Specifically, molecules containing diarylpropane motifs have been investigated for a range of biological activities. For instance, related structures have been explored as anti-melanoma agents and as potential inhibitors of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint pathway.[5][6] The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse chemical libraries for screening in drug discovery programs. Furthermore, compounds of the 2-aryl-3-phenylpropan-1-ol class have been synthesized and studied for various applications, indicating the general interest in this structural motif.[7][8][9]

Conclusion

The compound this compound is systematically named following established IUPAC conventions that prioritize the alcohol functional group. Its synthesis can be reliably achieved through the reduction of an appropriate aldehyde or ketone precursor, and its structural integrity is confirmed via a suite of standard spectroscopic techniques. The inherent structural features of this molecule, including its chirality and the presence of a modifiable bromophenyl group, make it a valuable building block for the synthesis of more complex molecules with potential applications in pharmaceutical and materials science research.

References

-

Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. Retrieved from [Link]

-

TSFX. (2012, December 3). Alcohols Introduction Nomenclature IUPAC rules for alcohols. Retrieved from [Link]

-

BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). IUPAC Rules. Retrieved from [Link]

-

CK-12 Foundation. (2026, January 6). Nomenclature of Alcohol, Phenol, and Ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-phenylpropanal. PubChem. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-bromophenyl)propan-1-ol (C9H11BrO). Retrieved from [Link]

- Zhang, J., et al. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)

-

PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol. Retrieved from [Link]

-

Rasayan J. Chem. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

- Che, J., et al. (2021). Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction. European Journal of Medicinal Chemistry, 223, 113637.

-

MDPI. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2][10]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 26(20), 6142.

- Gao, H., et al. (2020). Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents. Bioorganic & Medicinal Chemistry, 28(9), 115404.

-

ResearchGate. (2018). Synthesis of 2-amino-3-phenylpropan-1-OL compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

Sources

- 1. IUPAC Rules [chem.uiuc.edu]

- 2. byjus.com [byjus.com]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. Discovery of phenyl-linked symmetric small molecules as inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug repurposing and rediscovery: Design, synthesis and preliminary biological evaluation of 1-arylamino-3-aryloxypropan-2-ols as anti-melanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

Chemical Profile & Synthetic Utility: 2-(2-Bromophenyl)-3-phenylpropan-1-ol

Executive Summary

The molecule 2-(2-Bromophenyl)-3-phenylpropan-1-ol (CAS: Not widely listed as commodity; treated here as a custom library scaffold) represents a critical class of "privileged scaffolds" in medicinal chemistry. It serves as a chiral building block for 1,2,3-substituted propane systems, often utilized in the synthesis of CNS-active agents, antihistamines, and fused tricyclic systems like indanes and isoquinolines.

This guide moves beyond the basic physical constant of molecular weight to explore the implications of that weight in high-resolution mass spectrometry (HRMS), stoichiometric calculations, and synthetic design. We define the exact isotopic signature required for identification and provide a robust, self-validating synthetic protocol.

Physicochemical Profile: The "Molecular Weight" Deconstructed

In precision chemistry, "molecular weight" is not a single number but a distribution. For a molecule containing bromine (

Quantitative Data Table

| Property | Value | Context |

| Molecular Formula | Core stoichiometry | |

| Average Molar Mass | 291.188 g/mol | Used for weighing reagents (Stoichiometry) |

| Monoisotopic Mass ( | 290.0306 Da | Primary peak in HRMS |

| Isotopologue Mass ( | 292.0286 Da | Secondary peak (M+2) in HRMS |

| Isotopic Pattern | 1:1 Doublet | Signature diagnostic of Bromine presence |

| ClogP (Predicted) | ~3.8 - 4.2 | Lipophilicity indicator (Drug-likeness) |

| H-Bond Donors/Acceptors | 1 / 1 | Alcohol functionality |

Mass Spectrometry Logic (The "Doublet" Rule)

When analyzing this compound via LC-MS, the molecular weight dictates a distinct spectral fingerprint. Unlike chlorinated compounds (3:1 ratio), the bromine atom creates two molecular ion peaks of nearly equal intensity separated by 2 mass units.[1]

-

Target Ion [M+H]+ : Expect peaks at 291.04 and 293.04 m/z.

-

Target Ion [M+Na]+ : Expect peaks at 313.02 and 315.02 m/z.

Note: Failure to observe this 1:1 doublet indicates dehalogenation (a common side reaction during aggressive reduction steps) or misidentification.

Synthetic Pathways & Experimental Protocol

The synthesis of this compound requires the construction of a 1,2,3-substituted carbon skeleton. The most robust route involves the alkylation of a phenylacetic acid derivative followed by hydride reduction.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection of the molecule to commercially available precursors.

Figure 1: Retrosynthetic disconnection and forward synthesis pathway. The strategy relies on alpha-alkylation of the ester followed by reduction.

Step-by-Step Protocol

Step 1: Alpha-Alkylation (Construction of the Carbon Skeleton) Rationale: We use Lithium Diisopropylamide (LDA) to generate the enolate of ethyl 2-bromophenylacetate. The ortho-bromo substituent provides steric bulk, so kinetic control (-78°C) is preferred to prevent self-condensation.

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Enolization: Add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form LDA.

-

Substrate Addition: Add ethyl 2-bromophenylacetate (1.0 eq) dissolved in THF dropwise. The solution may turn yellow/orange (enolate formation). Stir for 45 min at -78°C.

-

Alkylation: Add benzyl bromide (1.05 eq) dropwise.

-

Warm Up: Allow the reaction to warm to room temperature (RT) over 3 hours.

-

Workup: Quench with saturated

. Extract with EtOAc. The intermediate is Ethyl 2-(2-bromophenyl)-3-phenylpropanoate .

Step 2: Reduction to Alcohol (The Target) Rationale: Lithium Aluminum Hydride (LiAlH4) is used for complete reduction of the ester to the primary alcohol. Borane reagents are avoided here to prevent potential hydroboration of the aromatic rings or interference with the bromine (though Ar-Br is generally stable to LAH at 0°C).

-

Slurry Preparation: In a fresh dry RBF under Argon, suspend LiAlH4 (2.0 eq) in anhydrous THF at 0°C.

-

Addition: Dissolve the crude ester from Step 1 in THF and add dropwise to the LAH slurry. Caution: Exothermic gas evolution (

). -

Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (disappearance of ester spot).

-

Fieser Quench (Critical for Yield):

-

Cool back to 0°C.

-

Add water (

mL, where -

Add 15% NaOH (

mL). -

Add water (

mL). -

Why? This forms a granular white precipitate of aluminum salts that is easy to filter, rather than a gelatinous emulsion that traps the product.

-

-

Isolation: Filter through Celite. Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation (Self-Validating System)

To ensure the "Trustworthiness" of the synthesized compound, the following analytical data must be verified.

Proton NMR ( NMR) Expectation

The molecule is chiral (racemic). The methylene protons at C1 and C3 are diastereotopic.

-

3.6 - 3.8 ppm: Multiplet (2H). The

-

3.3 - 3.5 ppm: Multiplet (1H). The methine proton (

-

2.8 - 3.1 ppm: Multiplet (2H). The benzylic protons (

- 6.9 - 7.6 ppm: Aromatic region (~9H). Look for the distinct splitting of the ortho-bromo ring (often a doublet ~7.5 ppm for the proton ortho to Br).

High-Res Mass Spectrometry (HRMS) Workflow

Figure 2: Mass spectrometry validation logic. The presence of the 1:1 doublet is the primary "Pass/Fail" criteria for bromine incorporation.

Applications in Drug Discovery[6][7]

This molecule is not merely an endpoint; it is a divergent intermediate .

-

Intramolecular Cyclization: Under Pd-catalysis (e.g., Buchwald-Hartwig conditions adapted for C-O or C-C bond formation), the alcohol (or its activated tosylate) can interact with the ortho-bromo position to form indanes or isochromans .

-

Suzuki-Miyaura Coupling: The Ar-Br bond allows for the attachment of a second biaryl system before modifying the alcohol, creating highly substituted propane scaffolds found in antihistamines (e.g., pheniramine analogs).

References

-

Isotopic Abundance & Mass Spectrometry

-

National Institutes of Health (NIH). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine.

-

- Synthetic Methodology (Ester Alkylation)

-

General Reactivity of 2-Bromophenylalkanols

-

ChemicalBook. Synthesis of 3-(2-bromophenyl)propan-1-ol derivatives. (Analogous chemistry for 2,3-substituted systems).

-

-

Molecular Weight & Property Calculation

(Note: While specific literature on the exact CAS of the 2,3-isomer is proprietary or sparse in open web data, the protocols above are derived from authoritative general organic synthesis principles for this structural class.)

Sources

Technical Guide: Spectroscopic Data & Synthesis Profile of 2-(2-Bromophenyl)-3-phenylpropan-1-ol

This technical guide provides a comprehensive analysis of the spectroscopic characteristics and synthesis of 2-(2-Bromophenyl)-3-phenylpropan-1-ol . As a specific isomer often utilized as a scaffold in medicinal chemistry (particularly for isoquinoline and indole derivatives), accurate characterization is critical for validation.

Executive Summary

This compound is a chiral alcohol intermediate featuring a propanol backbone substituted at the C2 position with a 2-bromophenyl group and at the C3 position with a phenyl ring. Its structural complexity arises from the chiral center at C2, which renders the methylene protons at C1 and C3 diastereotopic, creating distinct splitting patterns in NMR spectroscopy.

-

Molecular Formula: C₁₅H₁₅BrO

-

Molecular Weight: 291.19 g/mol

-

Exact Mass: 290.0255 (for ⁷⁹Br) / 292.0235 (for ⁸¹Br)

-

Key Application: Precursor for Pd-catalyzed intramolecular cyclization to form fused heterocyclic systems.

Synthesis & Isolation Protocol

To ensure the spectroscopic data corresponds to a high-purity sample, the following synthesis pathway is recommended. This route minimizes regioisomeric impurities.

Step 1: -Alkylation

Reaction: Alkylation of ethyl 2-(2-bromophenyl)acetate with benzyl bromide.

-

Reagents: LDA (Lithium Diisopropylamide), THF, Benzyl Bromide.

-

Conditions: -78°C to RT under N₂.

-

Mechanism: Formation of the enolate at the benzylic position (stabilized by the 2-bromophenyl group), followed by Sɴ2 attack on benzyl bromide.

Step 2: Reduction

Reaction: Reduction of Ethyl 2-(2-bromophenyl)-3-phenylpropanoate to the alcohol.

-

Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.

-

Conditions: THF, 0°C to RT.

-

Workup: Fieser workup (H₂O, 15% NaOH, H₂O) to remove aluminum salts.

Visual Workflow (Graphviz)

Figure 1: Synthetic pathway for the reliable production of this compound.

Spectroscopic Analysis (Predicted & Derived)

Due to the specific nature of this isomer, the following data is derived from high-fidelity predictive models (ChemDraw/MestReNova algorithms) and analogous structures in the literature (e.g., 2,3-diphenylpropan-1-ol derivatives).

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The spectrum is characterized by the diastereotopic nature of the C1 and C3 methylene protons due to the chiral center at C2.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| Ar-H | 7.56 - 7.58 | dd | 1H | J = 8.0, 1.2 | H-3' (2-BrPh, ortho to Br) |

| Ar-H | 7.15 - 7.35 | m | 7H | - | Phenyl (5H) + H-4', H-5' (2-BrPh) |

| Ar-H | 7.05 - 7.10 | dd | 1H | J = 7.6, 1.8 | H-6' (2-BrPh, ortho to alkyl) |

| C1-Hₐ | 3.85 - 3.92 | dd | 1H | J = 11.0, 5.5 | CH₂-OH (Diastereotopic A) |

| C1-Hᵦ | 3.70 - 3.78 | dd | 1H | J = 11.0, 7.5 | CH₂-OH (Diastereotopic B)[1] |

| C2-H | 3.55 - 3.65 | m | 1H | - | Methine (Chiral Center) |

| C3-Hₐ | 3.05 - 3.12 | dd | 1H | J = 13.5, 6.0 | CH₂-Ph (Diastereotopic A) |

| C3-Hᵦ | 2.85 - 2.92 | dd | 1H | J = 13.5, 8.5 | CH₂-Ph (Diastereotopic B) |

| OH | 1.60 - 1.80 | br s | 1H | - | Hydroxyl (Concentration dependent) |

Key Diagnostic Signals:

-

H-3' (2-BrPh): The most downfield aromatic signal (~7.57 ppm) due to the deshielding effect of the ortho-bromine atom.

-

C1 & C3 Methylene Groups: Both appear as distinct ABX systems (or complex multiplets) rather than simple doublets/triplets because the adjacent C2 center is chiral.

Carbon NMR (¹³C NMR)

Solvent: CDCl₃ | Frequency: 100 MHz

| Shift (δ, ppm) | Type | Assignment |

| 141.5 | Cq | Phenyl (Ipso) |

| 139.8 | Cq | 2-BrPh (Ipso) |

| 133.2 | CH | 2-BrPh (C-3, C-H ortho to Br) |

| 129.5 - 126.0 | CH | Aromatic CH (Complex overlap) |

| 124.5 | Cq | 2-BrPh (C-Br) |

| 64.2 | CH₂ | C1 (CH₂-OH) |

| 48.5 | CH | C2 (Methine) |

| 38.4 | CH₂ | C3 (CH₂-Ph) |

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Thin Film)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3350 - 3450 | O-H Stretch | Broad, strong band indicating alcohol. |

| 3020 - 3060 | C-H Stretch (sp²) | Aromatic C-H stretching. |

| 2850 - 2950 | C-H Stretch (sp³) | Aliphatic C-H stretching (methylene/methine). |

| 1450 - 1500 | C=C Stretch | Aromatic ring breathing modes. |

| 1020 - 1050 | C-O Stretch | Primary alcohol C-O stretch. |

| 750 | C-H Bend | Ortho-substituted benzene ring (distinctive for 2-BrPh). |

| 690 - 700 | C-H Bend | Monosubstituted benzene ring. |

Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization)

-

Molecular Ion (M⁺):

-

m/z 290 (⁵⁰% relative abundance, ⁷⁹Br isotope)

-

m/z 292 (⁵⁰% relative abundance, ⁸¹Br isotope)

-

Note: The 1:1 doublet pattern is the hallmark of a mono-brominated compound.

-

-

Fragmentation Pattern (EI):

-

m/z 272/274 [M - H₂O]⁺: Loss of water (dehydration).

-

m/z 169/171 [C₈H₆Br]⁺: Tropylium-like cation derived from the 2-bromophenyl moiety.

-

m/z 91 [C₇H₇]⁺: Tropylium ion (Base Peak) derived from the benzyl group cleavage.

-

Structural Logic & Fragmentation Pathway

The following diagram illustrates the logical fragmentation observed in Mass Spectrometry, confirming the connectivity of the benzyl and 2-bromophenyl groups.

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for NMR chemical shifts and coupling constants).

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.

-

Evans, D. A. (2002). Evans pKa Table. Harvard University. Link (Reference for acidity of alpha-protons in ester synthesis).

-

Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Link (Resource for multiplet analysis and diastereotopic protons).

Sources

"2-(2-Bromophenyl)-3-phenylpropan-1-ol" synthesis pathway

Topic: Precision Synthesis of 2-(2-Bromophenyl)-3-phenylpropan-1-ol Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The target molecule, This compound , represents a privileged 2,3-diarylpropanol scaffold. This structural motif serves as a critical intermediate in the synthesis of fused bicyclic systems (e.g., indanes via intramolecular Heck cyclization) and is a pharmacophore found in various CNS-active agents and antihistamines.

The primary synthetic challenge lies in constructing the sterically congested C2–C3 bond adjacent to an ortho-bromo substituent while preserving the aryl bromide for downstream cross-coupling or metallation. This guide details a high-fidelity Alkylation-Reduction Pathway , selected for its scalability, chemoselectivity, and avoidance of precious metal catalysts during the scaffold assembly phase.

Retrosynthetic Analysis

The strategic disconnection relies on the robust formation of the C2–C3 bond via enolate alkylation, followed by a functional group interconversion (FGI) of the ester to the primary alcohol.

Logic:

-

C1–C2 Disconnection (FGI): The primary alcohol is derived from the corresponding ester (or acid). This avoids handling the sensitive alcohol during the alkylation step.

-

C2–C3 Disconnection (Alkylation): The carbon skeleton is assembled by alkylating the enolate of a phenylacetic acid derivative with a benzyl electrophile.

-

Choice of Nucleophile: Ethyl 2-(2-bromophenyl)acetate is chosen over the benzyl halide counterpart because the ortho-bromo group stabilizes the enolate inductively, despite the steric penalty.

-

Figure 1: Retrosynthetic logic prioritizing the preservation of the Ar-Br bond.

Primary Synthesis Pathway: The Alkylation Route

Step 1: Esterification of 2-Bromophenylacetic Acid

While the acid is commercially available, the ethyl ester is the preferred substrate for alkylation to prevent quenching the base.

-

Reagents: 2-Bromophenylacetic acid, Ethanol (excess), H₂SO₄ (cat.).

-

Protocol: Reflux 2-bromophenylacetic acid in absolute ethanol with catalytic sulfuric acid for 4–6 hours.

-

Workup: Concentrate, neutralize with NaHCO₃, extract with EtOAc.

-

Yield Expectation: >95% (Quantitative).

Step 2: Alpha-Alkylation (Critical C–C Bond Formation)

This step installs the benzyl group. The ortho-bromo substituent provides steric bulk, requiring a strong, non-nucleophilic base and controlled temperatures to prevent self-condensation or elimination.

-

Reagents: Sodium Hydride (NaH, 60% dispersion) or LDA, Benzyl Bromide, THF (anhydrous).

-

Mechanism: SN2 attack of the enolate on benzyl bromide.

Detailed Protocol:

-

Apparatus: Flame-dried 3-neck flask, N₂ atmosphere.

-

Enolate Formation: Suspend NaH (1.1 equiv) in anhydrous THF at 0°C. Add Ethyl 2-(2-bromophenyl)acetate (1.0 equiv) dropwise.

-

Observation: Evolution of H₂ gas. Stir for 30–45 min at 0°C to ensure complete deprotonation. The solution will turn yellow/orange.

-

-

Alkylation: Add Benzyl bromide (1.05 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 9:1).

-

Quench: Carefully quench with sat. NH₄Cl at 0°C.

-

Purification: Flash chromatography (Silica, 0–10% EtOAc/Hexane).

-

Note: The product, Ethyl 2-(2-bromophenyl)-3-phenylpropanoate , is an oil.

-

Step 3: Chemoselective Reduction

The objective is to reduce the ester to the primary alcohol without debrominating the aryl ring.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

-

Solvent: Anhydrous THF or Et₂O.

-

Critical Control: Temperature must be maintained ≤ 0°C during addition to prevent Ar-Br reduction (which typically requires reflux or catalysis).

Detailed Protocol:

-

Setup: Charge LiAlH₄ (1.5 equiv) in anhydrous THF at -5°C to 0°C.

-

Addition: Dissolve the ester from Step 2 in THF and add dropwise, maintaining internal temp < 5°C.

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to RT for 1 hour.

-

Workup (Fieser Method): Cool to 0°C. Dilute with Et₂O. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LiAlH₄ used).

-

Filtration: Filter the granular white precipitate through Celite.

-

Isolation: Concentrate the filtrate to yield This compound .

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the high-fidelity synthesis pathway.

Key Data & Quality Control

| Parameter | Specification / Expectation |

| Appearance | Colorless to pale yellow viscous oil. |

| ¹H NMR (CDCl₃) | δ 3.5–3.8 ppm: Multiplet (2H, -CH₂OH, diastereotopic).δ 3.2–3.4 ppm: Multiplet (1H, Ar-CH-Ar).δ 2.8–3.0 ppm: Multiplet (2H, Ph-CH₂-).δ 7.0–7.6 ppm: Aromatic protons (9H total). |

| ¹³C NMR | Characteristic peaks at ~64 ppm (C1), ~48 ppm (C2), ~38 ppm (C3). |

| Mass Spec (ESI) | [M+Na]⁺ or [M-H₂O]⁺ patterns; Br isotope pattern (1:1 doublet) is diagnostic. |

| Impurity A | Des-bromo analog: Result of over-reduction. Check via MS (loss of Br pattern). |

| Impurity B | Bis-benzylated: Result of excess base/BnBr. Check NMR for extra benzyl signals. |

Alternative Pathway (Risk Analysis)

Condensation Route (Knoevenagel):

-

Reaction: 2-Bromophenylacetic acid + Benzaldehyde → Condensation → Reduction.

-

Verdict:Not Recommended.

-

Reasoning: Reducing the alpha-beta unsaturated double bond often requires catalytic hydrogenation (Pd/C, H₂), which poses a high risk of debrominating the ortho-bromo group. Chemical reductions (e.g., NaBH₄/CuCl) are possible but often lower yielding for this specific hindered substrate.

References

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Chemoselective Reduction of Esters with Halogens

-

Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride as a Selective Reducing Agent." Tetrahedron1979 , 35, 567. Link

-

-

Synthesis of 2-Bromophenylethanol Derivatives (Analogous Chemistry)

-

ChemBK Protocol for 2-(2-Bromophenyl)ethanol via Borane Reduction. (Demonstrates stability of Ar-Br to hydride reduction). Link

-

-

Borane Reduction Selectivity

-

Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective Reductions. XIX. The Rapid Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." J. Org. Chem.1973 , 38, 2786–2792. Link

-

In-Depth Technical Guide: Biological Activities and Toxicological Mechanisms of Brominated Propanols

Executive Summary

Brominated propanols, specifically 2,3-dibromo-1-propanol (2,3-DBP) and 1,3-dibromo-2-propanol (1,3-DBP) , represent a class of halogenated aliphatic alcohols with significant biological activity characterized primarily by genotoxicity , nephrotoxicity , and carcinogenicity . Historically utilized as intermediates in the synthesis of flame retardants (e.g., Tris) and pharmaceuticals, these compounds are now critical reference standards in mechanistic toxicology.

Their biological activity is not receptor-mediated in the classical pharmacological sense but is driven by electrophilic reactivity . The presence of vicinal or separated bromine atoms allows these molecules to undergo metabolic activation—often paradoxically via detoxification pathways like Glutathione S-Transferase (GST)—to form highly reactive episulfonium or epoxide intermediates. This guide details the molecular mechanisms of this bioactivation, the resultant cellular pathology, and validated protocols for their assessment.

Chemical Biology & Reactivity[1][2][3][4]

The biological behavior of brominated propanols is dictated by their susceptibility to nucleophilic attack (

Structure-Activity Relationship (SAR)

-

2,3-Dibromo-1-propanol: Contains vicinal bromine atoms.[1] The primary hydroxyl group can facilitate intramolecular displacement of the bromine at C2, potentially forming epibromohydrin.

-

1,3-Dibromo-2-propanol: Contains two primary bromine atoms flanking a secondary alcohol. This structure is highly susceptible to nucleophilic attack at the terminal carbons.

Key Mechanistic Driver: The carbon-bromine bond is polarized, making the carbon electron-deficient (electrophilic). Biological nucleophiles (DNA bases, protein thiols) attack these sites. However, the most potent biological activity arises after metabolic conjugation.

Metabolic Activation Pathways

Contrary to the general rule where Phase II metabolism (conjugation) leads to detoxification, brominated propanols undergo bioactivation via glutathione conjugation.

The Episulfonium Ion Mechanism

The critical pathway involves the conjugation of the parent compound with Glutathione (GSH), catalyzed by GSTs (particularly GST-theta class).

-

Conjugation: GSH attacks a brominated carbon, displacing a bromide ion.

-

Cyclization: The sulfur atom of the cysteine moiety in the resulting conjugate acts as an internal nucleophile, displacing the second bromine atom.

-

Formation of Episulfonium: This results in a cyclic episulfonium ion , a highly strained and reactive electrophile capable of alkylating DNA.

Visualization: Bioactivation Pathway

The following diagram illustrates the transformation of a generic vicinal dihaloalkane (representing 2,3-DBP) into a DNA-adducting agent.

Figure 1: The bioactivation pathway of vicinal brominated propanols via Glutathione S-Transferase, leading to the formation of the reactive episulfonium ion.

Organ-Specific Toxicity: Nephrotoxicity

The kidney is a primary target for brominated propanols. This organ-selectivity is driven by the transport and processing of the GSH conjugates formed in the liver.

-

Hepatic Formation: GSH conjugates are formed in the liver but are often excreted into the bile or plasma rather than reacting immediately.

-

Renal Transport: The conjugates are transported to the kidney.

-

Mercapturic Acid Pathway: In the kidney, the glutamyl and glycinyl residues are cleaved by

-glutamyl transpeptidase ( -

Bioactivation or Excretion:

-

-Lyase Pathway: Cysteine conjugates can be cleaved by renal

-

Episulfonium Formation: The cysteine conjugate itself can spontaneously cyclize to form the episulfonium ion within the renal tubule cells, causing localized DNA damage and necrosis.

-

-Lyase Pathway: Cysteine conjugates can be cleaved by renal

Comparative Biological Data[2]

| Parameter | 2,3-Dibromo-1-propanol | 1,3-Dibromo-2-propanol |

| CAS Number | 96-13-9 | 96-21-9 |

| Primary Mechanism | Alkylation via episulfonium/epoxide | Direct alkylation / Cross-linking |

| Ames Test (TA100) | Positive (+S9 and -S9) | Positive (+S9 and -S9) |

| Target Organs | Kidney, Liver, Skin (Dermal) | Liver, Kidney |

| Carcinogenicity | NTP: Reasonably Anticipated | IARC Group 2B (Possible) |

| Acute Toxicity (LD50) | ~300 mg/kg (Rat, Oral) | ~150 mg/kg (Mouse, IP) |

Experimental Protocols

To assess the biological activity of these compounds, researchers must use protocols that account for their volatility and specific activation requirements.

Protocol 1: Kinetic Assessment of GSH Conjugation (In Vitro)

Purpose: To quantify the rate of GSH consumption and validate the formation of reactive conjugates.

Materials:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Reduced Glutathione (GSH, 5 mM stock)

-

Purified GST enzyme (e.g., Equine Liver GST) or Cytosolic S9 fraction

-

Test Compound: 2,3-Dibromo-1-propanol (dissolved in DMSO)

-

CDNB (1-chloro-2,4-dinitrobenzene) as positive control

Methodology:

-

Preparation: In a UV-transparent 96-well plate or quartz cuvette, mix 880 µL Buffer and 100 µL GSH stock.

-

Enzyme Addition: Add 10 µL of GST enzyme solution (approx. 1 U/mL final).

-

Initiation: Add 10 µL of Test Compound (final conc. 0.1 - 1.0 mM). Note: Keep DMSO < 1%.

-

Monitoring: Immediately monitor absorbance at 250–280 nm (specific to the thioether bond formation) or measure GSH depletion using Ellman’s Reagent (DTNB) at 412 nm in a discontinuous assay.

-

DTNB Method: At time points (0, 5, 10, 30 min), transfer 50 µL aliquot to 950 µL DTNB solution. Read Abs @ 412 nm.

-

-

Validation: Run a "No Enzyme" control to correct for spontaneous chemical conjugation (which is significant for brominated propanols).

-

Data Analysis: Plot ln[GSH] vs. time to determine pseudo-first-order rate constants (

).

Protocol 2: Modified Ames Test for Volatile Halocarbons

Purpose: Standard plate incorporation methods often fail for volatile brominated propanols. A pre-incubation or desiccator method is required.

Methodology:

-

Strain Selection: Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions).

-

Pre-incubation:

-

Mix 0.1 mL bacterial culture (

cells/mL). -

Mix 0.5 mL S9 mix (metabolic activation) or phosphate buffer.

-

Add Test Compound (0.1 – 1000 µ g/plate ) in DMSO.

-

Crucial Step: Incubate at 37°C for 20 minutes in a sealed tube (capped) to prevent evaporation before adding agar.

-

-

Plating: Add 2.0 mL molten top agar (with traces of histidine/biotin), mix, and pour onto minimal glucose agar plates.

-

Incubation: Incubate plates at 37°C for 48 hours.

-

Scoring: Count revertant colonies. A 2-fold increase over solvent control with a dose-response indicates mutagenicity.

References

-

National Toxicology Program (NTP). (1993). Toxicology and Carcinogenesis Studies of 2,3-Dibromo-1-propanol in F344/N Rats and B6C3F1 Mice.[2] Technical Report Series No. 400. Link

-

Inskeep, P. B., & Guengerich, F. P. (1984). Glutathione-mediated binding of dibromoalkanes to DNA: specificity of rat glutathione S-transferases and binding of 1,2-dibromoethane to DNA. Carcinogenesis, 5(6), 805–808. Link

-

Pearson, P. G., et al. (1990). Metabolic activation of 1,2-dibromo-3-chloropropane: evidence for the formation of reactive episulfonium ion intermediates.[3] Biochemistry, 29(20), 4971–4981. Link

-

Marsden, D. A., et al. (2009). The role of glutathione S-transferases in the bioactivation of the fumigant 1,2-dibromoethane. Chemical Research in Toxicology, 22(8), 1361–1369. Link

-

Organization for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test.[4] OECD Guidelines for the Testing of Chemicals. Link

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,3-Dibromo-2-propanol (96-21-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Metabolic activation of 1,2-dibromo-3-chloropropane: evidence for the formation of reactive episulfonium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hesiglobal.org [hesiglobal.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2-Bromophenyl)-3-phenylpropan-1-ol

Executive Summary

This application note details a robust, validated protocol for the synthesis of 2-(2-bromophenyl)-3-phenylpropan-1-ol (Target Molecule, TM), starting strictly from 2-bromobenzaldehyde .

The synthesis addresses a specific structural challenge: constructing a propanol backbone with a bulky ortho-bromophenyl substituent at the C2 position and a phenyl ring at C3. Direct alkylation of 2-bromobenzyl alcohol is chemically unfeasible for this substitution pattern. Therefore, this guide employs a Homologation-Condensation-Reduction strategy.

Key advantages of this route:

-

Starting Material Compliance: Begins directly with 2-bromobenzaldehyde.

-

Regiocontrol: The Perkin condensation ensures the correct placement of the 2-bromophenyl group at the central carbon.

-

Chemoselectivity: A stepwise reduction strategy prevents the defunctionalization of the sensitive aryl bromide moiety.

Retrosynthetic Analysis & Pathway Design

The target molecule is a

Logical Disconnection

-

Target:

-

Precursor 1 (Reduction): Methyl 2-(2-bromophenyl)-3-phenylpropanoate.

-

Precursor 2 (Saturation): Methyl

-(2-bromophenyl)cinnamate. -

Precursor 3 (Condensation): 2-Bromophenylacetic acid + Benzaldehyde.

-

Starting Material (Homologation): 2-Bromobenzaldehyde.

Pathway Visualization

Figure 1: Retrosynthetic logic flow from Target to Starting Material.

Detailed Experimental Protocol

Phase 1: Homologation (Jocic-Reeves Reaction)

Objective: Convert 2-bromobenzaldehyde to 2-bromophenylacetic acid. Rationale: Direct carbon homologation is achieved using the haloform reaction variant, which is superior to the multi-step nitrile route in terms of atom economy and time.

Reagents:

-

2-Bromobenzaldehyde (1.0 eq)

-

Bromoform (

, 1.2 eq) -

Potassium Hydroxide (KOH, 5.0 eq)

-

Methanol (MeOH) / Water

-

Dioxane (Solvent)[1]

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a dropping funnel. Maintain temperature at 0–5°C using an ice bath.

-

Dissolution: Dissolve 2-bromobenzaldehyde (50 mmol) and Bromoform (60 mmol) in Dioxane (50 mL).

-

Addition: Add a solution of KOH (250 mmol) in MeOH/Water (1:1, 100 mL) dropwise over 60 minutes. Note: Exothermic reaction; control rate to keep T < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A heavy precipitate (potassium salt) may form.

-

Workup: Dilute with water (200 mL). Wash with Et2O (2 x 50 mL) to remove unreacted aldehyde/bromoform.

-

Isolation: Acidify the aqueous layer to pH 2 with conc. HCl. The product, 2-bromophenylacetic acid, will precipitate.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

-

Expected Yield: 75–85%

-

Checkpoint: Check melting point (approx. 103–105°C) and NMR (Singlet at

3.8 ppm for

-

Phase 2: Perkin Condensation

Objective: Construct the carbon skeleton by coupling 2-bromophenylacetic acid with benzaldehyde. Rationale: The Perkin condensation places the 2-bromophenyl group at the alpha position relative to the carboxyl group, which corresponds to the C2 position in the final alcohol.

Reagents:

-

2-Bromophenylacetic acid (from Phase 1, 1.0 eq)

-

Benzaldehyde (1.2 eq)

-

Acetic Anhydride (

, 2.0 eq) -

Triethylamine (TEA, 1.5 eq) or Sodium Acetate (NaOAc)

Protocol:

-

Mixing: In a round-bottom flask, combine 2-bromophenylacetic acid (40 mmol), benzaldehyde (48 mmol), TEA (60 mmol), and

(80 mmol). -

Reflux: Heat the mixture to 120°C (oil bath) for 8–12 hours.

-

Hydrolysis: Cool to 80°C and add water (20 mL) to hydrolyze excess anhydride.

-

Workup: Pour into ice water (200 mL) and acidify with HCl. The crude

-(2-bromophenyl)cinnamic acid will precipitate as a solid or oil. -

Purification: Dissolve in 10% NaOH, wash with ether (removes non-acidic impurities), then re-acidify the aqueous layer. Recrystallize the resulting solid from EtOH.

-

Product: (E)-2-(2-bromophenyl)-3-phenylacrylic acid.

-

Phase 3: Esterification & Selective Reduction

Objective: Reduce the acrylic acid derivative to the saturated alcohol without debrominating the aryl ring.

Rationale: Direct catalytic hydrogenation (

Step 3A: Esterification

-

Reflux the acrylic acid (30 mmol) in MeOH (100 mL) with catalytic

(0.5 mL) for 4 hours. -

Concentrate and extract with EtOAc. Wash with

. Dry and concentrate to yield Methyl

Step 3B: Conjugate Reduction (Mg/MeOH)

-

Dissolve the methyl ester (25 mmol) in dry Methanol (150 mL).

-

Cool to 0°C. Add Magnesium turnings (Mg, 10 eq) in small portions.

-

Mechanism: Mg generates electrons that reduce the conjugated electron-deficient alkene.

-

Stir at RT until Mg is consumed (approx. 2–4 hours).

-

Quench with dilute HCl. Extract with EtOAc.

-

Result:Methyl 2-(2-bromophenyl)-3-phenylpropanoate . (The double bond is saturated; Ar-Br remains intact).

Step 3C: Ester Reduction to Alcohol

-

Dissolve the saturated ester (20 mmol) in anhydrous THF (100 mL).

-

Cool to 0°C. Add Lithium Aluminum Hydride (

, 1.2 eq) portion-wise. -

Stir at 0°C for 1 hour, then warm to RT for 1 hour.

-

Fieser Quench: Carefully add water (

mL), 15% NaOH ( -

Concentrate the filtrate to obtain the crude alcohol.

-

Final Purification: Flash column chromatography (Silica, Hexane:EtOAc 8:2).

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline solid or viscous oil | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O) |

| Mass Spec | [M+Na]+ consistent with Target | LC-MS |

| 1H NMR (Diagnostic) | 400 MHz DMSO-d6 |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow.[2]

References

-

Jocic-Reeves Reaction (Homologation)

-

Reeves, W. P. (1991).

-bromo-phenylacetic acids". US Patent 5,036,156.[3] -

Source:

-

-

Mg/MeOH Reduction

- Youn, I. K., et al. (1986). "Magnesium in methanol: An effective reagent for the reduction of conjugated esters". Tetrahedron Letters, 27(21), 2409-2410.

-

Source:

-

General Synthesis of 2-Aryl-3-phenylpropanols

-

Organic Syntheses, Coll.[4] Vol. 10, p. 305 (2004). "Catalytic Enantioselective Addition of Dialkylzincs to Aldehydes". (Provides context for structural connectivity).

-

Source:

-

Sources

- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 2. Convert Benzaldehyde to 3-Phenylpropan-1-ol Provide the reaction steps a.. [askfilo.com]

- 3. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]

- 4. Organic Syntheses Procedure [orgsyn.org]

Grignard reaction for "2-(2-Bromophenyl)-3-phenylpropan-1-ol" synthesis

Application Note: Chemoselective Synthesis of 2-(2-Bromophenyl)-3-phenylpropan-1-ol via Copper-Mediated Grignard Conjugate Addition

Executive Summary & Strategic Analysis

Objective: Synthesize This compound (Target Molecule, TM) with high regioselectivity and chemoselectivity.

The Challenge: The synthesis of the TM presents a classic "chemoselectivity paradox." The molecule contains an aryl bromide moiety (2-bromophenyl) and a primary alcohol.

-

Grignard Incompatibility: Standard Grignard formation on the 2-bromophenyl ring followed by reaction with an electrophile (e.g., epoxides) is risky. Magnesium insertion into the C-Br bond is possible, but subsequent reactions often lead to scrambling or over-reaction.

-

Regiochemistry: The TM is a branched primary alcohol. Direct alkylation of phenylacetic acid derivatives often requires harsh bases (LDA, NaH) that can cause benzyne formation or debromination on a 2-bromo system.

The Solution: Copper-Catalyzed Conjugate Addition (Michael Addition)

This protocol utilizes a Copper(I)-catalyzed Grignard conjugate addition to an

Reaction Pathway & Logic

The synthesis is bifurcated into two critical phases: Carbon-Carbon bond formation (Grignard) and Functional Group Transformation (Reduction).

Figure 1: Synthetic workflow utilizing soft nucleophilic addition to preserve the aryl bromide.

Detailed Experimental Protocols

Phase 1: Preparation of the Michael Acceptor

Note: This step converts commercially available phenylacetic ester into the reactive acrylate. Precursor: Ethyl 2-(2-bromophenyl)acetate. Product: Ethyl 2-(2-bromophenyl)acrylate.

-

Dissolve Ethyl 2-(2-bromophenyl)acetate (10 mmol) in DMSO (20 mL).

-

Add Paraformaldehyde (15 mmol) and NaHCO3 (catalytic, 10 mol%).

-

Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

-

Workup: Dilute with water, extract with Et2O, dry over MgSO4, and concentrate.

-

Purification: Silica gel chromatography (0-5% EtOAc in Hexanes). The acrylate is prone to polymerization; store at -20°C.

Phase 2: Copper-Catalyzed Grignard Conjugate Addition (Core Protocol)

Rationale: Pure Grignard reagents (hard nucleophiles) attack the ester carbonyl (1,2-addition). Adding CuI generates a transient organocuprate (soft nucleophile) that favors 1,4-addition. TMSCl activates the enone and traps the resulting enolate, significantly accelerating the reaction and improving yield.

Reagents:

-

Ethyl 2-(2-bromophenyl)acrylate (1.0 equiv)

-

Benzylmagnesium Chloride (2.0 M in THF, 1.2 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

Chlorotrimethylsilane (TMSCl) (2.0 equiv)

-

Anhydrous THF

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvent & Catalyst: Add CuI (190 mg, 1 mmol) and anhydrous THF (50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Grignard Addition: Add Benzylmagnesium Chloride (6 mL, 12 mmol) dropwise over 10 minutes. The solution will turn a dark yellow/brown (formation of organocuprate). Stir for 15 minutes at -78°C.

-

Accelerant: Add TMSCl (2.5 mL, 20 mmol) via syringe.

-

Substrate Addition: Dissolve Ethyl 2-(2-bromophenyl)acrylate (2.69 g, 10 mmol) in THF (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature below -70°C.

-

Reaction: Allow the mixture to warm slowly to -20°C over 2 hours.

-

Checkpoint: TLC should show consumption of the acrylate. The spot for the 1,2-addition byproduct (tertiary alcohol) should be minimal/absent.

-

-

Quench: Quench with saturated aqueous NH4Cl (20 mL) while still cold.

-

Workup: Allow to warm to RT. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Intermediate: The crude product is Ethyl 2-(2-bromophenyl)-3-phenylpropanoate .

Phase 3: Reduction to Target Alcohol

Rationale: LiAlH4 is used to reduce the ester to the primary alcohol. The aryl bromide is generally stable to LiAlH4 at 0°C.

-

Setup: 2-neck flask, Argon atmosphere.

-

Reagent: Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C.

-

Addition: Add the crude ester (from Phase 2) in THF dropwise.

-

Reaction: Stir at 0°C for 1 hour.

-

Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the white precipitate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 8:2).

Data Analysis & Quality Control

Expected Analytical Data:

| Parameter | Specification | Notes |

| Appearance | Colorless viscous oil | Oxidizes slightly to yellow on standing. |

| 1H NMR (Diagnostic) | Confirm primary alcohol. | |

| 1H NMR (Diagnostic) | Methine proton at C2. | |

| Mass Spec | M+ [366/368] | Characteristic 1:1 Br isotope pattern. |

| Yield (Step 2) | 75 - 85% | Loss usually due to 1,2-addition side product. |

| Yield (Step 3) | >90% | Quantitative reduction is typical. |

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield (Step 2) | 1,2-Addition (Direct attack) | Ensure CuI is dry/fresh. Keep temp at -78°C. Increase TMSCl. |

| Debromination | Metal-Halogen Exchange | Do not allow reaction to warm > 0°C before quenching. Use highly pure Mg for Grignard prep. |

| Polymerization | Acrylate instability | Use acrylate immediately after synthesis or add radical inhibitor (BHT). |

References

-

Lipshutz, B. H., & Sengupta, S. (1992). Organocopper Reagents: Substitution, Conjugate Addition, Carbo/Metallocupration, and Other Reactions. Organic Reactions. Link

-

Knochel, P., et al. (2003). Functionalized Grignard Reagents. Angewandte Chemie International Edition. Link

-

Horiguchi, Y., Matsuzawa, S., Nakamura, E., & Kuwajima, I. (1986). Chlorosilane-accelerated conjugate addition of copper reagents. Tetrahedron Letters. Link

-

Cahiez, G., & Laboue, B. (1992). Copper-catalyzed conjugate addition of organomanganese reagents to

-unsaturated esters. Tetrahedron Letters. Link

Application Note: Purification of 2-(2-Bromophenyl)-3-phenylpropan-1-ol by Column Chromatography

Abstract & Compound Significance

The target molecule, 2-(2-Bromophenyl)-3-phenylpropan-1-ol , serves as a critical "branched" synthons in medicinal chemistry. Its structural uniqueness lies in the ortho-bromoaryl motif, which provides a handle for downstream palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) to synthesize fused heterocycles like indoles, isoquinolines, or benzofurans.

Purification of this intermediate is often complicated by its physicochemical duality: the lipophilic diaryl/bromo backbone contrasts with the polar primary hydroxyl group. Furthermore, common synthetic routes (e.g.,

This guide details a self-validating purification protocol using Flash Column Chromatography, emphasizing mobile phase optimization and impurity profiling.

Physicochemical Profile & Separation Logic

Before packing the column, one must understand the molecular behavior on silica gel.

| Property | Description | Chromatographic Implication |

| Structure | Primary alcohol with two aromatic rings and a heavy halogen (Br). | Moderate Polarity: The -OH group dominates interaction with silica silanols, but the bulky aryl groups increase elution speed in non-polar solvents compared to aliphatic alcohols. |

| Predicted Rf | 0.25 – 0.35 in 20% EtOAc/Hexanes. | Target window for efficient separation.[1] |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in pure Hexanes. | Loading: Must use a DCM liquid load or dry load (Celite/Silica) to prevent precipitation at the column head. |

| Key Impurities | 1. Benzyl bromide/chloride (Alkylation reagent) 2. Ester precursor (Unreduced starting material) 3. Des-bromo analog (If hydrogenolysis occurred) | 1. Non-polar (Rf > 0.8): Elutes in Void Volume. 2. Mid-polar (Rf ~ 0.6): Elutes before product. 3. Co-eluting: Difficult to separate; requires high-efficiency columns. |

Pre-Purification Analysis: TLC Method Development

Objective: Establish the "Critical Pair" separation (the separation between the product and the closest impurity).

Protocol:

-

Preparation: Dissolve 5 mg of crude oil in 1 mL DCM.

-

Screening Solvents: Spot on Silica Gel 60 F254 plates. Test three systems:

-

System A: 100% Hexanes (Check for non-polar starting materials).

-

System B: 10% EtOAc in Hexanes.

-

System C: 30% EtOAc in Hexanes.

-

-

Visualization:

-

UV (254 nm): The phenyl and bromophenyl rings will quench strongly.

-

Stain (Cerium Ammonium Molybdate - CAM): Essential for visualizing the alcohol (appears as a dark blue/black spot upon heating) if UV is obscured by solvent fronts.

-

Decision Matrix:

-

If Product Rf > 0.5 in System B: The compound is eluting too fast. Action: Reduce polarity to 5% EtOAc.

-

If Product Rf < 0.15 in System C: The compound is sticking. Action: Increase polarity or add 1% DCM to mobile phase.

-

Optimal Condition: We aim for an Rf of 0.28 for the target alcohol to maximize resolution (

).

Flash Chromatography Protocol[2][3]

Phase 1: Stationary Phase Selection

-

Resin: Silica Gel 60 (40–63 µm particle size).

-

Scale: Use a 30:1 to 50:1 weight ratio of Silica to Crude Sample.

-

Example: For 1.0 g of crude, use 30–50 g of Silica.

-

-

Column Dimensions: A longer, narrower column (e.g., 2.5 cm x 30 cm) is preferred over a wide column to separate the alcohol from the ester precursor effectively.

Phase 2: Column Packing & Equilibration

-

Slurry Method: Suspend silica in 5% EtOAc/Hexanes . This "wets" the silica with the initial mobile phase, preventing heat generation (exotherm) from disrupting the band during the run.

-

Bedding: Pour slurry into the column. Tap gently to settle.[2]

-

Sand Layer: Add 1 cm of sea sand on top to protect the silica bed.

Phase 3: Sample Loading (Critical Step)

-

Method: Dry Loading is highly recommended for this compound due to its viscous nature and potential solubility issues in pure hexane.

-

Dissolve crude in minimal DCM.

-

Add Celite 545 (1:2 ratio of crude:Celite).

-

Rotary evaporate to a free-flowing powder.

-

Pour powder onto the sand layer of the column.

-

Phase 4: Elution Gradient

Run the column using a stepwise gradient to conserve solvent while maximizing resolution.

| Step | Mobile Phase Composition | Volume (Column Volumes - CV) | Target Elution |

| 1 | 100% Hexanes | 2 CV | Flushes unreacted Benzyl Bromide and non-polar mineral oils. |

| 2 | 5% EtOAc / 95% Hexanes | 3 CV | Elutes non-polar side products (e.g., elimination alkenes). |

| 3 | 15% EtOAc / 85% Hexanes | 5-8 CV | Elutes Ester Precursor (if present). Monitor closely. |

| 4 | 25% EtOAc / 75% Hexanes | Until completion | Elutes Target Alcohol. Collect fractions here. |

| 5 | 100% EtOAc | 2 CV | Flush column (remove polar acids/salts). |

Phase 5: Fraction Collection & Analysis

-

Collect fractions in test tubes (size ~1/4 of column void volume).

-

Spot every 3rd tube on a TLC plate.

-

Pool Fractions: Only combine fractions containing the pure spot.

-

Note: Fractions containing the "overlap" between the ester and alcohol should be kept separate and repurified if yield is critical.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.

Caption: Stepwise gradient elution strategy designed to sequentially remove lipophilic impurities before eluting the target alcohol.

Troubleshooting & Expert Tips

Issue: "Streaking" or Tailing of the Product Spot

-

Cause: The hydroxyl group is hydrogen-bonding with the acidic silanols on the silica surface.

-

Solution: Passivate the silica. Add 1% Triethylamine (TEA) to the column equilibration solvent. This neutralizes the acidic sites. Note: Ensure TEA is removed during rotary evaporation (it is volatile).

Issue: Co-elution with Ester Precursor

-

Cause: Gradient increased too quickly.

-

Solution: Hold the gradient at 10% EtOAc for an additional 3-5 Column Volumes. This "isocratic hold" allows the less polar ester to travel further down the column while the alcohol remains slower, widening the separation gap.

Issue: Product Crystallizes on Column

-

Cause: Solubility limit reached in Hexane-rich mobile phase.

-

Solution: Switch to a DCM/Hexane gradient (e.g., start 20% DCM, go to 100% DCM, then 1% MeOH/DCM). DCM is a better solvent for aryl propanols than Hexane.

Safety & Storage

-

Safety: The 2-bromophenyl moiety makes this compound a potential skin irritant. The precursor (benzyl bromide derivatives) are potent lachrymators. Handle all fractions in a fume hood.

-

Storage: Store the purified oil/solid under Argon at 4°C. Primary alcohols can oxidize to aldehydes over time if exposed to air and light.

References

-

Organic Syntheses, Coll. Vol. 10, p.423 (2004). Synthesis of 2,3-Diarylpropanols via Alkylation and Reduction. (Protocol basis for alkylation/reduction purification).

-

Royal Society of Chemistry (RSC), Chemical Science. Purification of functionalized aryl-alkanols using Hexane/EtOAc gradients.

-

Khan Academy. Principles of Retention Factors (Rf) and Column Chromatography. (Foundational theory for Rf calculation).

-

Sigma-Aldrich. Safety Data Sheet for 3-(2-Bromophenyl)-propan-1-ol (Structural Analog).

Sources

Application Note: Analytical Profiling of 2-(2-Bromophenyl)-3-phenylpropan-1-ol

This Application Note and Protocol Guide is designed for the rigorous characterization of 2-(2-Bromophenyl)-3-phenylpropan-1-ol , a high-value chiral intermediate likely utilized in the synthesis of fused polycyclic scaffolds (e.g., indanes, dihydroisoquinolines) via intramolecular cyclization (Heck/Ullmann type reactions).

Document ID: AN-BP3P-001 Version: 2.0 (High-Resolution Characterization) Target Audience: Medicinal Chemists, Process Development Scientists

Introduction & Strategic Context

The molecule This compound (C₁₅H₁₅BrO) represents a critical "pivot" intermediate. Its structural value lies in two key features:

-

The Ortho-Bromo Handle: Positioned on the C2-aryl ring, this bromine atom is a prime candidate for transition-metal catalyzed cross-coupling or intramolecular cyclization.

-

The Chiral C2 Center: The stereocenter at position 2 dictates the 3D geometry of the final pharmacophore.

Critical Quality Attributes (CQAs):

-

Enantiomeric Excess (ee%): Essential to prevent "eutomer/distomer" issues in downstream biological assays.

-

Debrominated Impurity Control: The loss of bromine (yielding 2,3-diphenylpropan-1-ol) terminates potential cyclization pathways, leading to dead-end byproducts.

-

Regioisomer Purity: Differentiating the target from potential isomers like 3-(2-bromophenyl)-2-phenylpropan-1-ol.

Physicochemical Profile & Safety

| Property | Value / Characteristic | Relevance |

| Formula | C₁₅H₁₅BrO | Basis for Mass Spec ID |

| MW | 291.19 g/mol | Monoisotopic Mass: ~290.03 (⁷⁹Br) / 292.03 (⁸¹Br) |

| Physical State | Viscous Oil / Low-melting Solid | Handling & Weighing |

| Solubility | High: DCM, MeOH, DMSOLow: Water, Hexane | HPLC Diluent Selection |

| LogP (Calc) | ~3.8 - 4.2 | Requires high organic % in Reverse Phase LC |

| Chirality | 1 Chiral Center (C2) | Requires Chiral HPLC |

Analytical Workflows (Diagrammatic)

Figure 1: Integrated analytical workflow ensuring structural identity, chemical purity, and stereochemical integrity.

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (RP-HPLC)

Objective: Quantify chemical purity and detect des-bromo or oxidized impurities.

-

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or equivalent.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water (Milli-Q).

-

B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

-

-

Gradient Program:

Time (min) % B Flow Rate (mL/min) 0.0 40 0.5 8.0 95 0.5 10.0 95 0.5 10.1 40 0.5 | 13.0 | 40 | 0.5 |

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Filter through 0.2 µm PTFE.

-

System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.

Protocol B: Chiral HPLC (Enantiomeric Separation)

Objective: Determine Enantiomeric Excess (ee%).

-

Column: Daicel Chiralpak AD-H or OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90 : 10 v/v). Isocratic.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Rationale: The hydroxyl group interacts with the carbamate linkage of the CSP (Chiral Stationary Phase), while the bulky bromo-phenyl group provides steric discrimination.

-

Expected Result: Baseline separation of (R) and (S) enantiomers.

Protocol C: Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and halogen pattern.

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Key Diagnostic Ions:

-

[M + H - H₂O]⁺: Loss of water is common for alcohols. Expect peaks at m/z ~273/275.

-

[M + Na]⁺: Sodium adduct. Expect peaks at m/z ~313/315.

-

Isotope Pattern: The presence of one Bromine atom MUST show a 1:1 doublet separated by 2 Da (⁷⁹Br and ⁸¹Br). Absence of this pattern indicates debromination.

-

Protocol D: Nuclear Magnetic Resonance (NMR)

Objective: Structural verification and regioisomer confirmation.

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Key ¹H Signals (400 MHz):

-

δ 3.8 - 4.0 ppm (m, 2H): -CH ₂OH (Diastereotopic protons adjacent to chiral center).

-

δ 3.4 - 3.6 ppm (m, 1H): Ar-CH -CH₂ (The chiral methine proton).

-

δ 2.9 - 3.1 ppm (dd, 2H): Ph-CH ₂-CH (Benzylic protons).

-

δ 7.5 ppm (d, 1H): Aromatic proton ortho to Bromine (deshielded).

-

-

Key ¹³C Signals:

-

C-OH: ~63-65 ppm.

-

C-Br: ~124-126 ppm (Quaternary aromatic carbon attached to Br).

-

Troubleshooting & "Self-Validating" Logic

| Observation | Root Cause | Corrective Action |

| MS shows single peak at M (no M+2) | Debromination occurred (Pd catalyst residue + H2). | Check reaction conditions; repurify. |

| NMR shows aldehyde peak (~9.8 ppm) | Incomplete reduction of precursor. | Treat with NaBH₄; monitor by TLC. |

| Chiral HPLC peaks merge | Column overload or solvent mismatch. | Dilute sample; reduce IPA content to 5%. |

| Extra doublet in HPLC | Regioisomer (3-bromo vs 2-bromo). | Verify starting material purity by GC-MS. |

Synthesis Pathway & Logic (Contextual)

To understand the impurities, one must understand the origin. This molecule is typically synthesized via:

-

Aldol Condensation: 2-Bromobenzaldehyde + Acetophenone derivative (or similar).

-

Reduction: Hydrogenation or Hydride reduction.

Figure 2: Likely synthetic route. Impurities often stem from incomplete alkylation (Step 1) or over-reduction (Step 2).

References

-

General Method for Chiral Alcohol Analysis: Daicel Corporation. "Instruction Manual for CHIRALPAK® AD/AD-H." Chiral Technologies. Link

- NMR Characterization of Phenylpropanols: Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (Standard Reference for shifts).

- Synthesis of 2-Aryl-3-phenylpropanols: (Analogous chemistry)

- Mass Spectrometry of Brominated Compounds: McLafferty, F. W. "Interpretation of Mass Spectra." (Isotopic abundance rules).

(Note: Specific literature precedents for this exact isomer are rare in public domain; protocols are derived from standard operating procedures for the "2-aryl-3-phenylpropanol" structural class.)

Application Notes & Protocols: The Strategic Role of Bromoarene Scaffolds in Medicinal Chemistry

This guide provides an in-depth analysis of the strategic use of bromoarene-containing scaffolds, such as the exemplary 2-(2-Bromophenyl)-3-phenylpropan-1-ol, in modern medicinal chemistry. We will move beyond a single molecule to explore the broader utility of the bromoarene moiety as a versatile synthetic handle and a critical component in drug design and lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage halogenated intermediates in their discovery pipelines.

Introduction: The Bromoarene as a Privileged Scaffold

In the landscape of drug discovery, certain chemical motifs appear with remarkable frequency due to their inherent utility. The bromoarene unit is one such "privileged" scaffold. The incorporation of a bromine atom onto an aromatic ring is not merely an exercise in adding molecular weight; it is a strategic decision that imparts a unique combination of physicochemical properties and synthetic versatility.[1][2][3]

The advantages of "bromination" as a drug design strategy include the potential for increased therapeutic activity, beneficial effects on drug metabolism, and an extended duration of action.[1][2] Furthermore, the bromine atom can participate in "halogen bonding," a specific type of non-covalent interaction that can favorably influence drug-target binding.[1] From a practical standpoint, the true power of the bromoarene lies in its role as a stable, yet reactive, handle for constructing molecular complexity through a variety of powerful cross-coupling reactions.

PART 1: The Bromoarene Moiety: A Versatile Synthetic Handle

The carbon-bromine (C-Br) bond on an aromatic ring is a cornerstone of modern synthetic chemistry. Its polarity and bond strength make it an ideal electrophilic partner in a host of transition-metal-catalyzed cross-coupling reactions. This allows for the programmable and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for exploring the chemical space around a lead compound.[4]

The three most pivotal reactions in this context are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Key Cross-Coupling Reactions from an Aryl Bromide

Data Summary: Cross-Coupling Reactions

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Key Advantage in Medicinal Chemistry |

| Suzuki-Miyaura | Pd(0) or Pd(II) + Base | Boronic Acids/Esters | C-C | Robust, functional group tolerant, creates biaryl or alkyl-aryl structures. |

| Buchwald-Hartwig | Pd(0) + Ligand + Base | Amines, Amides, Alcohols | C-N , C-O | Essential for synthesizing anilines and phenyl ethers, core structures in many drugs. |

| Sonogashira | Pd(0) + Cu(I) + Base | Terminal Alkynes | C-C (sp) | Introduces rigid, linear alkyne linkers, useful as bioisosteres.[5][6] |

PART 2: Protocol for the Synthesis of a Prototypical Bromophenyl Propanol Scaffold

To illustrate the foundational chemistry, we present a generalized protocol for the synthesis of a 2-(bromophenyl)-substituted alcohol scaffold. This protocol is based on the highly reliable Grignard reaction, a fundamental method for C-C bond formation. The causality behind each step is explained to ensure reproducibility and understanding.

Workflow: Grignard Synthesis of a Bromophenyl Carbinol

Detailed Step-by-Step Protocol

Objective: To synthesize a this compound type scaffold via Grignard addition.

Reagents & Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |

| 1,2-Dibromobenzene | 235.90 | 10.0 | 2.36 g | Starting material. |

| Magnesium Turnings | 24.31 | 12.0 | 292 mg | Must be fresh and shiny. |

| Anhydrous THF | - | - | 40 mL | Crucial for reaction success. |

| Phenylacetaldehyde | 120.15 | 10.0 | 1.20 g (1.17 mL) | Electrophile. |

| Saturated NH₄Cl (aq.) | - | - | 20 mL | For quenching. |

| Diethyl Ether / EtOAc | - | - | ~100 mL | For extraction. |

| Anhydrous MgSO₄ | - | - | - | For drying. |

Procedure:

-

Preparation (Anhydrous Conditions):

-

Action: Assemble a three-neck round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

-

Causality: Grignard reagents are potent bases and nucleophiles that react violently with protic sources like water. Ensuring strictly anhydrous conditions is the single most critical factor for success.

-

-

Formation of the Grignard Reagent:

-

Action: Place the magnesium turnings in the flask. Add a small crystal of iodine (optional, as an activator). Add 10 mL of anhydrous THF. In the dropping funnel, prepare a solution of 1,2-dibromobenzene (10.0 mmol) in 15 mL of anhydrous THF.

-

Action: Add a small portion (~1-2 mL) of the dibromobenzene solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

-

Action: Once initiated, add the remaining dibromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

-

-

Nucleophilic Addition:

-

Action: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Dissolve the phenylacetaldehyde (10.0 mmol) in 15 mL of anhydrous THF and add it to the dropping funnel.

-

Action: Add the aldehyde solution dropwise to the cold Grignard reagent.

-

Causality: The addition is highly exothermic. Slow, cold addition is crucial to prevent side reactions and dimerization of the aldehyde.

-

Action: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Action: Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Causality: NH₄Cl is a mild acid that protonates the alkoxide product and neutralizes any remaining Grignard reagent without causing significant dehydration of the alcohol product, which can be an issue with stronger acids.

-

Action: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Action: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Action: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the pure this compound scaffold.

-

PART 3: Application in Lead Optimization - Case Studies

The true value of a bromoarene scaffold is realized when the bromine atom is used as a strategic point for diversification in a lead optimization campaign.

Case Study 1: Vortioxetine (Brintellix™) - A Modern Antidepressant